molecular formula C16H10Cl2N2O B7500953 N-(2,5-dichlorophenyl)quinoline-2-carboxamide

N-(2,5-dichlorophenyl)quinoline-2-carboxamide

Cat. No.: B7500953
M. Wt: 317.2 g/mol
InChI Key: OAZMAJYPZWBWHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)quinoline-2-carboxamide typically involves the reaction of 2,5-dichloroaniline with quinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antiviral properties, showing efficacy against various bacterial and viral strains.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. It has also shown potential as an anti-inflammatory agent.

    Industry: Utilized in the development of dyes, catalysts, and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2,5-dichlorophenyl)quinoline-2-carboxamide can be compared with other quinoline derivatives to highlight its uniqueness:

    Similar Compounds: Quinoline-2-carboxamide, 2-chloroquinoline, 5-chloroquinoline

    Uniqueness: The presence of both 2,5-dichlorophenyl and quinoline-2-carboxamide moieties in the compound provides a unique combination of biological activities.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-11-6-7-12(18)15(9-11)20-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZMAJYPZWBWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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